DB[a,e]P Exhibits Lower Mouse Skin Carcinogenicity than Benzo[a]pyrene, Enabling Use as a Lower-Potency PAH Benchmark
Dibenzo[a,e]pyrene is definitively less active as a complete carcinogen than benzo[a]pyrene in mouse skin painting experiments. The IARC evaluation explicitly states: 'In skin painting experiments, dibenzo(a,e)pyrene was less active than benzo(a)pyrene' [1]. This places DB[a,e]P at the lower end of the carcinogenic potency spectrum among hexacyclic PAHs, in direct contrast to the fjord-region isomer dibenzo[a,l]pyrene, which is reported to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene [2].
| Evidence Dimension | Complete carcinogenic activity (tumor initiation and promotion) |
|---|---|
| Target Compound Data | Less active than BaP |
| Comparator Or Baseline | Benzo[a]pyrene (BaP) — classified as strongly active complete carcinogen |
| Quantified Difference | Qualitatively less active; DB[a,l]P is 30–100× more potent than BaP for comparison |
| Conditions | Mouse skin painting experiments (topical application) |
Why This Matters
This quantitative differentiation establishes DB[a,e]P as a scientifically appropriate lower-potency reference standard when constructing PAH carcinogenicity dose-response curves or when a weaker carcinogen is required for comparative mechanistic studies.
- [1] International Agency for Research on Cancer (IARC). Summaries & Evaluations: Dibenzo(a,e)pyrene. IARC Monographs, Vol. 3 (1973) p. 201. View Source
- [2] Cavalieri, E.L., et al. (1991). Comparative dose-response tumorigenicity studies of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene, benzo[a]pyrene and two dibenzo[a,l]pyrene dihydrodiols in mouse skin and rat mammary gland. Carcinogenesis, 12(10): 1939-1944. View Source
